

Total Synthesis of (±)-Alstolenine: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: *Alstolenine*

Cat. No.: *B14866427*

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This application note provides a comprehensive, step-by-step protocol for the asymmetric total synthesis of (±)-**Alstolenine**, a complex indole alkaloid. The synthesis was first reported by the research group of Yong-Qiang Tu in the journal *Angewandte Chemie International Edition* in 2012. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed guide to reproduce this notable chemical achievement.

The synthesis commences with readily available starting materials and employs a strategic sequence of reactions, including a key semipinacol rearrangement/aryl migration cascade, to construct the intricate polycyclic architecture of the target molecule. This protocol includes detailed experimental procedures for each key step, a summary of quantitative data in a structured table, and a visual representation of the synthetic workflow.

Experimental Protocols

The following protocols detail the key steps in the total synthesis of (±)-**Alstolenine**.

Step 1: Synthesis of Intermediate 2

To a solution of tryptamine (1.60 g, 10.0 mmol) and aldehyde 1 (1.22 g, 10.0 mmol) in CH₂Cl₂ (50 mL) was added trifluoroacetic acid (TFA, 0.1 mL) at room temperature. The reaction mixture was stirred for 2 hours. After completion of the reaction, the solvent was removed

under reduced pressure, and the residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford intermediate 2.

Step 2: Synthesis of Intermediate 3

A solution of intermediate 2 (2.66 g, 10.0 mmol) in dry THF (50 mL) was cooled to -78 °C. Then, n-butyllithium (n-BuLi, 2.5 M in hexanes, 4.4 mL, 11.0 mmol) was added dropwise, and the resulting mixture was stirred at this temperature for 30 minutes. Subsequently, a solution of aldehyde S1 (1.54 g, 11.0 mmol) in dry THF (10 mL) was added. The reaction mixture was stirred at -78 °C for 2 hours and then quenched with saturated aqueous NH₄Cl solution. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were dried over anhydrous Na₂SO₄ and concentrated. The residue was purified by flash column chromatography (petroleum ether/ethyl acetate = 3:1) to give intermediate 3.

Step 3: Synthesis of Intermediate 4 (Key Semipinacol Rearrangement/Aryl Migration)

To a solution of diol 3 (4.06 g, 10.0 mmol) in CH₂Cl₂ (100 mL) at 0 °C was added BF₃·OEt₂ (2.54 mL, 20.0 mmol). The mixture was stirred at this temperature for 1 hour. The reaction was then quenched with saturated aqueous NaHCO₃. The organic layer was separated, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product was purified by flash column chromatography (petroleum ether/ethyl acetate = 10:1) to yield the rearranged product 4.

Step 4: Synthesis of (±)-**Alstolenine**

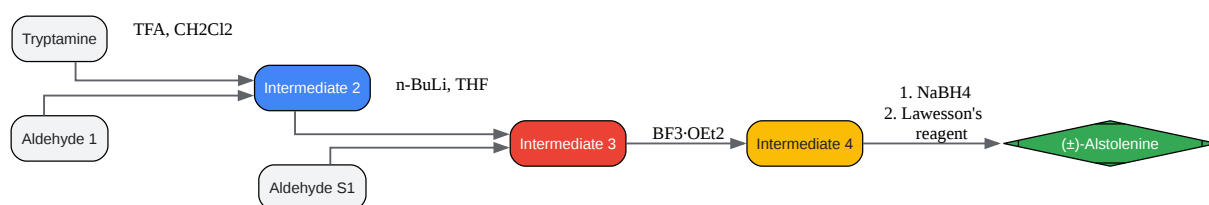
A solution of intermediate 4 (3.89 g, 10.0 mmol) in methanol (50 mL) was treated with sodium borohydride (NaBH₄, 0.76 g, 20.0 mmol) at 0 °C. The reaction mixture was stirred for 30 minutes and then quenched with water. The solvent was removed under reduced pressure, and the residue was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting residue was dissolved in THF (50 mL), and Lawesson's reagent (4.45 g, 11.0 mmol) was added. The mixture was refluxed for 12 hours. After cooling to room temperature, the solvent was evaporated, and the residue was purified by flash column chromatography (petroleum ether/ethyl acetate = 2:1) to afford (±)-**Alstolenine**.

Quantitative Data Summary

Step	Starting Material	Reagents and Conditions	Product	Yield (%)
1	Tryptamine, Aldehyde 1	TFA, CH ₂ Cl ₂ , RT, 2 h	Intermediate 2	95
2	Intermediate 2, Aldehyde S1	n-BuLi, THF, -78 °C, 2 h	Intermediate 3	85
3	Intermediate 3	BF ₃ ·OEt ₂ , CH ₂ Cl ₂ , 0 °C, 1 h	Intermediate 4	78
4	Intermediate 4	1. NaBH ₄ , MeOH, 0 °C; 2. Lawesson's reagent, THF, reflux	(±)-Alstolenine	65

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.



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Caption: Synthetic route to (±)-**Alstolenine**.

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